Z-Gly-Leu-OH
Overview
Description
Z-Gly-Leu-OH: , also known as N-carbobenzyloxy-glycyl-L-leucine, is a dipeptide consisting of glycine and leucine with a benzyloxycarbonyl (Z) protecting group attached to the amino terminus. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides and proteins. The Z protecting group is widely used in peptide chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Solution-Phase Peptide Synthesis: In this method, the peptide is synthesized in solution rather than on a solid support.
Industrial Production Methods: Industrial production of Z-Gly-Leu-OH typically involves automated peptide synthesizers that can perform SPPS on a large scale. These synthesizers use pre-programmed protocols to add amino acids sequentially to the growing peptide chain, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Deprotection: Hydrogenation is typically carried out in a hydrogen atmosphere at room temperature using Pd/C as a catalyst.
Major Products Formed:
Hydrolysis: Glycine and leucine.
Deprotection: Gly-Leu-OH.
Scientific Research Applications
Chemistry: Z-Gly-Leu-OH is used as a building block in the synthesis of longer peptides and proteins. It is also employed in the study of peptide bond formation and cleavage mechanisms .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the behavior of peptides in biological systems .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the design of peptide vaccines and diagnostic tools .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also utilized in the development of peptide-based materials and biomaterials .
Mechanism of Action
The mechanism of action of Z-Gly-Leu-OH involves its role as a substrate or inhibitor in enzymatic reactions. The compound interacts with enzymes through its peptide bond, which can be cleaved or formed during enzymatic processes. The Z protecting group provides stability to the compound, allowing it to be used in various biochemical assays and studies .
Comparison with Similar Compounds
Z-Gly-Gly-Leu-OH: A tripeptide with similar properties and applications.
Z-Leu-Phe-Gln-H: Another peptide with a Z protecting group, used in antiviral research.
Cbz-L-Met-Z-ΔPhe-OH: A self-assembling dipeptide hydrogel used as a drug carrier.
Uniqueness: Z-Gly-Leu-OH is unique due to its simplicity and versatility as a dipeptide building block. Its Z protecting group provides stability and ease of removal, making it an ideal choice for peptide synthesis and research applications .
Properties
IUPAC Name |
4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRLFGAIRAUOCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-69-8 | |
Record name | NSC89638 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89638 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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